molecular formula C14H14FNO3S B6375236 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol CAS No. 1261948-71-3

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375236
CAS No.: 1261948-71-3
M. Wt: 295.33 g/mol
InChI Key: AUMVJPKVIRPWAT-UHFFFAOYSA-N
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is a chemical compound that features a phenyl ring substituted with a dimethylsulfamoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a phenyl ring. One common method involves the reaction of 4-fluorophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced sulfonamide derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide group can interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMVJPKVIRPWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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